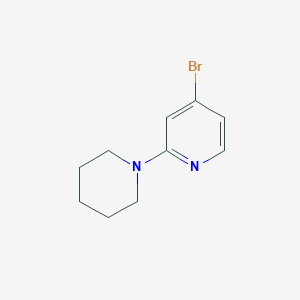

4-Bromo-2-piperidinopyridine

Vue d'ensemble

Description

4-Bromo-2-piperidinopyridine is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. It likely serves as a building block in organic synthesis, particularly in the construction of pyridine derivatives which are of interest in various fields including medicinal chemistry.

Synthesis Analysis

The synthesis of related bromopyridine compounds has been described using methods such as the 'halogen dance' reaction, which involves the use of LDA and I2 to convert 2-bromopyridine into 2-bromo-4-iodopyridine, which can then be further modified into various diaryl pyridines and bipyridines in one-pot reactions . Additionally, the synthesis of complex halopyridine isomers, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using similar halogen dance reactions followed by magnesiation and trapping with electrophiles to generate pentasubstituted pyridines .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-bromo-trans-2,6-diallyl-Δ3-piperideine hydrochloride, has been determined using X-ray diffraction analysis . This technique allows for the precise determination of the positions of atoms within a molecule, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Reactions involving bromopyridines and piperidines have been explored, such as the self-condensation of 4-bromopyridine to form a water-soluble conjugated polymer , and the reactions of bromoethoxypyridines with lithium piperidide in piperidine, which result in the substitution of halogen atoms with piperidino groups . These reactions highlight the versatility of bromopyridines in forming more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines and related compounds can be deduced from their reactivity and the types of reactions they undergo. For instance, the reagent 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine has been used in the synthesis of disubstituted piperidines, which are of interest in pharmaceutical research . The crystal structures of compounds like 2-aminopyridinium tribromocuprate(II) provide insights into the non-covalent interactions that can influence the physical properties of these materials .

Applications De Recherche Scientifique

1. Application in Antimicrobial Research

- Summary of the Application: 4-Bromo-2-piperidinopyridine has been used in the synthesis of a tetra-substituted imidazole derivative. This compound was then used as a ligand for the synthesis of metal complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) .

- Methods of Application or Experimental Procedures: The tetra-substituted imidazole was synthesized from benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate via the Debus–Radziszewski method . This compound was then used as a ligand to synthesize metal complexes .

- Results or Outcomes: All the compounds were evaluated for their antibacterial potential against different strains of bacteria. Interestingly, the copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .

2. Application in the Synthesis of Pyridine-Based Derivatives

- Summary of the Application: 4-Bromo-2-piperidinopyridine has been used in the synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction .

- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to synthesize a series of novel pyridine derivatives .

- Results or Outcomes: The synthesized pyridine derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities . In particular, one of the compounds exhibited a significant percentage lysis value against clot formation in human blood .

3. Application in the Synthesis of Bipyridine Derivatives

- Summary of the Application: 4-Bromo-2-piperidinopyridine has been used in the improved synthesis of 4-bromo-2,2’-bipyridine, a starting material for low-cost organic light-emitting diodes (OLEDs) .

- Methods of Application or Experimental Procedures: The details of the synthesis procedure are not provided in the search results .

- Results or Outcomes: The synthesized 4-bromo-2,2’-bipyridine can be used as a starting material for the fabrication of low-cost OLEDs .

4. Application in the Synthesis of Imidazole Derivatives

- Summary of the Application: 4-Bromo-2-piperidinopyridine has been used in the synthesis of a tetra-substituted imidazole derivative . This compound was then used as a ligand for the synthesis of metal complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) .

- Methods of Application or Experimental Procedures: The tetra-substituted imidazole was synthesized from benzil, aniline, 5-bromosalicylaldehyde, and ammonium acetate via the Debus–Radziszewski method . This compound was then used as a ligand to synthesize metal complexes .

- Results or Outcomes: All the compounds were evaluated for their anti-bacterial potential against different strains of bacteria. Interestingly, the copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .

5. Application in the Synthesis of Pyridine Derivatives

- Summary of the Application: 4-Bromo-2-piperidinopyridine has been used in the synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction .

- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to synthesize a series of novel pyridine derivatives .

- Results or Outcomes: The synthesized pyridine derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities . In particular, one of the compounds exhibited a significant percentage lysis value against clot formation in human blood .

6. Application in the Synthesis of Bipyridine Derivatives

- Summary of the Application: 4-Bromo-2-piperidinopyridine has been used in the improved synthesis of 4-bromo-2,2’-bipyridine, a starting material for low-cost organic light-emitting diodes (OLEDs) .

- Methods of Application or Experimental Procedures: The details of the synthesis procedure are not provided in the search results .

- Results or Outcomes: The synthesized 4-bromo-2,2’-bipyridine can be used as a starting material for the fabrication of low-cost OLEDs .

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJWDPFVNPQGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400252 | |

| Record name | 4-Bromo-2-piperidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-piperidinopyridine | |

CAS RN |

24255-98-9 | |

| Record name | 4-Bromo-2-piperidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)